沙芬醇
描述
Synthesis Analysis
Safingol synthesis has been a subject of interest to improve yield, stereoselectivity, and practicality. Several efficient asymmetric syntheses of Safingol have been developed. Notably, Sharma et al. (2007) describe two efficient asymmetric syntheses of (2S,3S)-safingol, starting from (R)-cyclohexylideneglyceraldehyde. The key steps include diastereoselective addition of alkylmagnesium or lithium reagents and simple organic transformations, highlighting a route with excellent diastereoselectivity and operational simplicity (Sharma, Gamre, & Chattopadhyay, 2007). Kokatla, Sagar, and Vankar (2008) developed syntheses of (2S,3S)-safingol and its natural (2S,3R)-isomer from 3,4,6-tri-O-benzyl glycals, employing a one-pot reduction of an azide and debenzylation under catalytic hydrogenation as the key step (Kokatla, Sagar, & Vankar, 2008).
Molecular Structure Analysis
Safingol's molecular structure is crucial to its function as a PKC inhibitor and its interaction with biological targets. The structure consists of a long hydrophobic tail and a hydroxyl group that mimics the natural sphingolipid backbone. This configuration allows safingol to integrate into cellular membranes and interact with its target proteins effectively.
Chemical Reactions and Properties
Safingol's chemical reactions primarily involve its interaction with protein kinase C, where it acts as an inhibitor. Safingol's ability to undergo metabolism into various bioactive molecules, including its N-acyl and N-methyl metabolites, illustrates its complex interaction with biological systems and its potential for diverse biological effects. The metabolism includes N-acylation to form ceramide-like compounds and N-methylation, leading to unique metabolites with potential biological activities (Morales et al., 2007).
科学研究应用
合成与结构研究: 沙芬醇可以从 3,4,6-三-O-苄基糖醛高效合成,这对于其在研究应用中的可及性非常重要 (H. Kokatla, R. Sagar, & Y. D. Vankar, 2008).
鞘氨酸激酶抑制: 沙芬醇作为鞘氨酸激酶抑制剂,减少鞘氨醇-1 磷酸的形成。此特性用于协同增加肿瘤细胞系中化疗剂的细胞毒性 (K. Hwang, B. Maurer, Reynolds Cp, & Min H. Kang, 2007).
对药物蓄积和敏感性的影响: 沙芬醇处理会增加某些细胞系中的药物蓄积和敏感性,这与蛋白激酶 C 的抑制相关 (C. Sachs, A. Safa, S. Harrison, & R. Fine, 1995).
诱导肿瘤细胞自噬: 沙芬醇通过抑制蛋白激酶 C 和 PI3 激酶通路诱导实体瘤细胞自噬 (Jesse Coward et al., 2009).
在细胞死亡机制中的作用: 它通过活性氧物质的产生和自噬修复机制诱导癌细胞中意外的坏死性细胞死亡 (Leong-Uung Ling et al., 2011).
增强化疗的抗肿瘤活性: 沙芬醇以序列依赖性方式增强顺铂的抗肿瘤活性,显示出治疗难治性肾上腺皮质癌的希望 (R. Carvajal et al., 2006).
在口腔鳞状细胞癌中的应用: 它诱导口腔鳞状细胞癌细胞凋亡和自噬,以内切核酸酶 G 介导的方式支持细胞存活 (A. Masui et al., 2016).
潜在的副作用: 其皮肤外用会导致雌性大鼠肝损伤,强调需要仔细考虑治疗应用中的副作用 (M. Carfagna, K. M. Young, & R. Susick, 1996).
临床试验和毒理学研究: 沙芬醇已在 1 期人类临床试验中测试其对癌细胞的细胞毒作用 (Pablo R Morales et al., 2007).
属性
IUPAC Name |
(2S,3S)-2-aminooctadecane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045768 | |
Record name | Safingol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Safingol | |
CAS RN |
15639-50-6, 3102-56-5 | |
Record name | Safingol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15639-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Safingol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015639506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Safingol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11924 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SAFINGOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Safingol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAFINGOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWA98U788S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。